Cas no 211110-63-3 (Sobetirome)

Sobetirome is a selective thyroid hormone receptor beta (TRβ) agonist designed to mimic the metabolic effects of thyroid hormones while minimizing adverse effects associated with non-selective agonists. Its high selectivity for TRβ over TRα reduces the risk of cardiotoxicity and other off-target effects. Sobetirome has shown promise in preclinical and clinical studies for treating dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders by enhancing hepatic lipid metabolism and lowering cholesterol levels. Its ability to modulate gene expression related to lipid homeostasis makes it a potential therapeutic candidate for metabolic syndromes. Further research is ongoing to evaluate its efficacy and safety in broader clinical applications.
Sobetirome structure
Sobetirome structure
Product name:Sobetirome
CAS No:211110-63-3
MF:C20H24O4
Molecular Weight:328.40216
CID:831443

Sobetirome 化学的及び物理的性質

名前と識別子

    • Acetic acid, [4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
    • 2-​[4-​[[4-​hydroxy-​3-​(1-​methylethyl)​phenyl]​methyl]​-​3,​5-​dimethylphenoxy]​acetic acid
    • 2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid
    • GC 1
    • QRX 431
    • Sobetirome
    • {4-[4-hydroxy-3-(propan-2-yl)benzyl]-3,5-dimethylphenoxy}acetic acid
    • acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
    • GC-1
    • QRX-431
    • 2-[4-[[4-Hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
    • 3,5-Dimethyl-4-(4′-hydroxy-3′-isopropylbenzyl)phenoxyacetic acid
    • GC 1 (pharmaceutical)
    • [3,5-Dimethyl-4-(4-hydroxy-3-isopropylbenzyl)phenoxy]acetic acid
    • GC-1;Acetic acid,[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
    • インチ: InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23)
    • InChIKey: QNAZTOHXCZPOSA-UHFFFAOYSA-N
    • SMILES: O=C(O)COC1=CC(C)=C(CC2=CC=C(O)C(C(C)C)=C2)C(C)=C1

計算された属性

  • 精确分子量: 328.16752
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 6

じっけんとくせい

  • 密度みつど: 1.152±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.015 g/l)(25ºC)、
  • PSA: 66.76

Sobetirome Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Sobetirome Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1265976-5mg
Acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
211110-63-3 98%(HPLC)
5mg
$195 2024-06-07
eNovation Chemicals LLC
Y1265976-25mg
Acetic acid, 2-[4-[[4-hydroxy-3-(1-methylethyl)phenyl]methyl]-3,5-dimethylphenoxy]-
211110-63-3 98%(HPLC)
25mg
$985 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5313-2mg
Sobetirome
211110-63-3 98.72%
2mg
¥ 563 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5313-200mg
Sobetirome
211110-63-3 98.72%
200mg
¥ 9477 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024526-10mg
Sobetirome,99%
211110-63-3 99%
10mg
¥1743 2024-05-25
DC Chemicals
DC9539-250 mg
Sobetirome
211110-63-3 >98%
250mg
$1000.0 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S880507-5mg
Sobetirome
211110-63-3 ≥99%
5mg
¥1,188.00 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5313-5 mg
Sobetirome
211110-63-3 98.25%
5mg
¥958.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5313-1 mg
Sobetirome
211110-63-3 98.25%
1mg
¥399.00 2022-02-28
DC Chemicals
DC9539-100 mg
Sobetirome
211110-63-3 >98%
100mg
$500.0 2022-02-28

Sobetiromeに関する追加情報

Sobetirome: A Comprehensive Overview

Sobetirome, also known by its CAS number 211110-63-3, is a compound that has garnered significant attention in the field of pharmacology and medical research. This compound is primarily recognized for its potential therapeutic applications in various medical conditions, particularly those related to metabolic disorders and cardiovascular health. Recent studies have shed light on its unique mechanisms of action and its potential to address unmet medical needs.

Sobetirome is a synthetic derivative of a naturally occurring metabolite, which has been extensively studied for its ability to modulate key pathways involved in lipid metabolism and energy homeostasis. The compound's structure has been optimized to enhance its bioavailability and efficacy, making it a promising candidate for therapeutic interventions. Researchers have demonstrated that Sobetirome exhibits potent effects on reducing low-density lipoprotein (LDL) cholesterol levels, which is a critical factor in the prevention of cardiovascular diseases.

The development of Sobetirome was driven by the need for novel agents that can effectively manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Traditional therapies, such as statins, have been the mainstay of treatment; however, they are not suitable for all patients due to side effects or limited efficacy. Sobetirome, on the other hand, offers a different mechanism of action by targeting the liver's ability to produce cholesterol. This approach has shown promise in clinical trials, where it demonstrated significant reductions in LDL cholesterol levels without major adverse effects.

Recent advancements in the understanding of Sobetirome's pharmacokinetics have further enhanced its potential as a therapeutic agent. Studies have shown that the compound is well-absorbed orally and has a favorable safety profile, with minimal off-target effects. These findings are particularly encouraging for patients who are unable to tolerate conventional lipid-lowering medications.

One of the most exciting aspects of Sobetirome research is its potential application beyond dyslipidemia. Preclinical studies suggest that it may also play a role in managing other metabolic disorders, such as obesity and type 2 diabetes. By modulating pathways involved in energy expenditure and glucose metabolism, Sobetirome could offer a multifaceted approach to addressing these conditions.

The clinical development of Sobetirome has been rapid, with several phase II and III trials completed or underway. These trials have provided robust evidence supporting its efficacy and safety profile. Regulatory agencies have expressed interest in advancing this compound towards approval, which could pave the way for its widespread use in clinical practice.

In conclusion, Sobetirome (CAS No. 211110-63-3) represents a significant advancement in the field of lipid metabolism and metabolic disease management. With its unique mechanism of action, favorable safety profile, and potential for treating multiple conditions, it holds great promise for improving patient outcomes. As research continues to unfold, Sobetirome may become an essential tool in the fight against cardiovascular diseases and other metabolic disorders.

おすすめ記事

推奨される供給者
atkchemica
(CAS:211110-63-3)Sobetirome
CL3883
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:211110-63-3)Sobetirome
A905652
Purity:99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/200mg
Price ($):172.0/352.0/523.0/743.0/1032.0